S-((2-Cinnamoylamino)phenyl)thiolupine
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Overview
Description
S-((2-Cinnamoylamino)phenyl)thiolupine: is a complex organic compound that features a thiolupine core with a cinnamoylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((2-Cinnamoylamino)phenyl)thiolupine typically involves multiple steps. One common method starts with the preparation of the cinnamoylamino intermediate, which is then reacted with a thiolupine derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: S-((2-Cinnamoylamino)phenyl)thiolupine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The cinnamoylamino group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions under acidic conditions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: S-((2-Cinnamoylamino)phenyl)thiolupine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development .
Medicine: this compound has shown promise in preclinical studies as an anti-inflammatory agent. Its mechanism of action involves the inhibition of key enzymes involved in the inflammatory response .
Industry: In the industrial sector, this compound is explored for its use in the development of new materials with enhanced properties, such as increased thermal stability and conductivity .
Mechanism of Action
The mechanism of action of S-((2-Cinnamoylamino)phenyl)thiolupine involves its interaction with specific molecular targets, such as enzymes and receptors. The cinnamoylamino group is believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Thiophene derivatives: These compounds share a similar thiolupine core but differ in their substituents.
Cinnamoylamino derivatives: Compounds like cinnamoylamino acids and cinnamoylamino esters have similar functional groups but different core structures.
Uniqueness: S-((2-Cinnamoylamino)phenyl)thiolupine is unique due to its combination of a thiolupine core and a cinnamoylamino group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
156171-18-5 |
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Molecular Formula |
C25H30N2OS |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(E)-N-[2-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C25H30N2OS/c28-25(16-15-20-9-2-1-3-10-20)26-22-12-4-5-14-24(22)29-19-21-11-8-18-27-17-7-6-13-23(21)27/h1-5,9-10,12,14-16,21,23H,6-8,11,13,17-19H2,(H,26,28)/b16-15+/t21-,23+/m0/s1 |
InChI Key |
NVSXZFKLUNAEBV-YKBCBSFJSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CSC3=CC=CC=C3NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSC3=CC=CC=C3NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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